3-[(2Z)-3-butyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]-N,N-dimethylbenzenesulfonamide
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Overview
Description
3-[(2Z)-3-butyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]-N,N-dimethylbenzenesulfonamide is a complex organic compound with a molecular formula of C21H25N3O2S2 and a molecular weight of 415.572 Da . This compound is characterized by its thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of the phenylimino group and the benzenesulfonamide moiety further adds to its structural complexity and potential reactivity.
Preparation Methods
The synthesis of 3-[(2Z)-3-butyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]-N,N-dimethylbenzenesulfonamide involves several steps. One common method includes the reaction of a thiazole derivative with a sulfonamide under specific conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product . Industrial production methods often involve optimizing these conditions to increase yield and purity, such as using enantiomerically enriched chiral catalysts and specific additives .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: The phenylimino group can be reduced to form corresponding amines.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, often facilitated by bases or acids. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and bases like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[(2Z)-3-butyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]-N,N-dimethylbenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The thiazole ring and the phenylimino group are key functional groups that interact with enzymes and proteins, potentially inhibiting or modifying their activity. The sulfonamide moiety can also play a role in binding to active sites of enzymes, affecting their function . The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar compounds include other thiazole derivatives and sulfonamides, such as:
2-(phenylimino)-1,3-thiazolidin-4-one: Another thiazole derivative with similar structural features.
N,N-dimethylbenzenesulfonamide: A simpler sulfonamide compound without the thiazole ring.
3-benzyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]-N,N-dimethylbenzenesulfonamide: A structurally related compound with a benzyl group instead of a butyl group
Properties
Molecular Formula |
C21H25N3O2S2 |
---|---|
Molecular Weight |
415.6 g/mol |
IUPAC Name |
3-(3-butyl-2-phenylimino-1,3-thiazol-4-yl)-N,N-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C21H25N3O2S2/c1-4-5-14-24-20(16-27-21(24)22-18-11-7-6-8-12-18)17-10-9-13-19(15-17)28(25,26)23(2)3/h6-13,15-16H,4-5,14H2,1-3H3 |
InChI Key |
CSGXFPNJFMRSLW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=CSC1=NC2=CC=CC=C2)C3=CC(=CC=C3)S(=O)(=O)N(C)C |
Origin of Product |
United States |
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